Triethoxy[(4-methoxyphenoxy)methyl]silane
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Overview
Description
Triethoxy[(4-methoxyphenoxy)methyl]silane is an organosilicon compound with the molecular formula C13H22O4Si. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(4-methoxyphenoxy)methyl]silane typically involves the reaction of 4-methoxyphenol with chloromethyltriethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[(4-methoxyphenoxy)methyl]silane undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Hydrogen peroxide or ozone are typical oxidizing agents.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Oxidation: Forms silanols or siloxanes.
Substitution: Results in the formation of various substituted silanes.
Scientific Research Applications
Triethoxy[(4-methoxyphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in palladium-catalyzed cross-coupling reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triethoxy[(4-methoxyphenoxy)methyl]silane involves its ability to act as a nucleophile in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, known for its use in hydrosilylation reactions.
Triethoxymethoxysilane: Similar in structure but with a methoxy group instead of a phenoxy group.
Uniqueness
Triethoxy[(4-methoxyphenoxy)methyl]silane is unique due to the presence of the 4-methoxyphenoxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring precise control over chemical reactivity and product formation .
Properties
CAS No. |
61463-96-5 |
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Molecular Formula |
C14H24O5Si |
Molecular Weight |
300.42 g/mol |
IUPAC Name |
triethoxy-[(4-methoxyphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O5Si/c1-5-17-20(18-6-2,19-7-3)12-16-14-10-8-13(15-4)9-11-14/h8-11H,5-7,12H2,1-4H3 |
InChI Key |
YFBQIKVAAFYIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](COC1=CC=C(C=C1)OC)(OCC)OCC |
Origin of Product |
United States |
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